2-methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
2-methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex organic compound with a unique structure that combines a triazolopyridine core with a sulfonyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multiple steps, starting with the preparation of the triazolopyridine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The sulfonyl group and the triazolopyridine core play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- 4-methylpiperidin-4-yl carbamate
- 2,2,6,6-tetramethylpiperidine oxide
Uniqueness
What sets This compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H18N4O3S |
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Molecular Weight |
310.37 g/mol |
IUPAC Name |
2-methyl-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C13H18N4O3S/c1-10-5-7-16(8-6-10)21(19,20)11-3-4-12-14-15(2)13(18)17(12)9-11/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
DIOPAZXRPQHLMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)C)C=C2 |
Origin of Product |
United States |
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